molecular formula C14H11NO2 B15068010 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Katalognummer: B15068010
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: KHQREOIJNMCXQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carbonitrile group at the 4 position on the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde or 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different positions on the benzene ring.

    2-Hydroxy-4-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups at different positions.

    Vanillin: A well-known flavor compound with a similar methoxy and hydroxyl substitution pattern.

Uniqueness

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the biphenyl core, which imparts distinct chemical and physical properties compared to its simpler analogs.

Eigenschaften

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

4-(2-hydroxy-5-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H11NO2/c1-17-12-6-7-14(16)13(8-12)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3

InChI-Schlüssel

KHQREOIJNMCXQD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.